4,4',4",4"'-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid
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Overview
Description
4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid is a complex organic compound characterized by its unique spirobifluorene core. This compound is notable for its structural rigidity and high thermal stability, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid typically involves the following steps:
Formation of the Spirobifluorene Core: This step involves the cyclization of appropriate fluorene derivatives under controlled conditions.
Introduction of Carboxyl Groups: The spirobifluorene core is then functionalized with carboxyl groups through a series of reactions, including halogenation and subsequent carboxylation.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as quinones, alcohols, aldehydes, and substituted aromatic compounds.
Scientific Research Applications
4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it useful in the study of protein-ligand interactions and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid involves its ability to interact with various molecular targets through non-covalent interactions. The spirobifluorene core provides a rigid framework that can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the compound’s binding to proteins, nucleic acids, and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Spirobi[fluorene]-2,2’-diyldipyridine: This compound shares the spirobifluorene core but has pyridine groups instead of benzoic acid groups.
9,9’-Spirobi[fluorene]-cored perylenediimide derivative: This derivative has perylenediimide groups attached to the spirobifluorene core, making it useful in organic solar cells.
Uniqueness
4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid is unique due to its combination of a spirobifluorene core with multiple benzoic acid groups. This structure imparts high thermal stability, rigidity, and the ability to form stable complexes with metals, making it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials.
Properties
Molecular Formula |
C53H32O8 |
---|---|
Molecular Weight |
796.8 g/mol |
IUPAC Name |
4-[2',7,7'-tris(4-carboxyphenyl)-9,9'-spirobi[fluorene]-2-yl]benzoic acid |
InChI |
InChI=1S/C53H32O8/c54-49(55)33-9-1-29(2-10-33)37-17-21-41-42-22-18-38(30-3-11-34(12-4-30)50(56)57)26-46(42)53(45(41)25-37)47-27-39(31-5-13-35(14-6-31)51(58)59)19-23-43(47)44-24-20-40(28-48(44)53)32-7-15-36(16-8-32)52(60)61/h1-28H,(H,54,55)(H,56,57)(H,58,59)(H,60,61) |
InChI Key |
WSNFLEOVMUSZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)C7=CC=C(C=C7)C(=O)O)C8=C5C=C(C=C8)C9=CC=C(C=C9)C(=O)O)C=C(C=C4)C1=CC=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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